4-[2-(2,4-dichlorobenzyl)-2H-tetrazol-5-yl]benzoic acid
Overview
Description
4-[2-(2,4-Dichlorobenzyl)-2H-tetrazol-5-yl]benzoic acid is an organic compound with the molecular formula C15H10Cl2N4O2 This compound is characterized by the presence of a tetrazole ring and a dichlorobenzyl group attached to a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(2,4-dichlorobenzyl)-2H-tetrazol-5-yl]benzoic acid typically involves multiple steps. One common method starts with the preparation of 2,4-dichlorobenzyl chloride, which is then reacted with sodium azide to form 2,4-dichlorobenzyl azide. This intermediate undergoes a cyclization reaction to form the tetrazole ring, resulting in 2-(2,4-dichlorobenzyl)-2H-tetrazole. Finally, this compound is coupled with benzoic acid under appropriate conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency. The reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to ensure high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[2-(2,4-Dichlorobenzyl)-2H-tetrazol-5-yl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under strong oxidizing conditions, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the tetrazole ring to other nitrogen-containing heterocycles.
Substitution: The dichlorobenzyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to replace the chlorine atoms.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of substituted benzyl derivatives.
Scientific Research Applications
4-[2-(2,4-Dichlorobenzyl)-2H-tetrazol-5-yl]benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-[2-(2,4-dichlorobenzyl)-2H-tetrazol-5-yl]benzoic acid involves its interaction with specific molecular targets. The tetrazole ring and dichlorobenzyl group can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorobenzoic acid: A simpler compound with similar structural features but lacking the tetrazole ring.
2,4-Dichlorobenzyl chloride: An intermediate in the synthesis of the target compound.
Tetrazole derivatives: Other compounds containing the tetrazole ring but with different substituents.
Uniqueness
4-[2-(2,4-Dichlorobenzyl)-2H-tetrazol-5-yl]benzoic acid is unique due to the combination of the dichlorobenzyl group and the tetrazole ring attached to a benzoic acid moiety. This unique structure imparts specific chemical and biological properties that are not found in simpler or structurally different compounds.
Properties
IUPAC Name |
4-[2-[(2,4-dichlorophenyl)methyl]tetrazol-5-yl]benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N4O2/c16-12-6-5-11(13(17)7-12)8-21-19-14(18-20-21)9-1-3-10(4-2-9)15(22)23/h1-7H,8H2,(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHDBXNWMBVFRHX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN(N=N2)CC3=C(C=C(C=C3)Cl)Cl)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301174011 | |
Record name | 4-[2-[(2,4-Dichlorophenyl)methyl]-2H-tetrazol-5-yl]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301174011 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
694501-35-4 | |
Record name | 4-[2-[(2,4-Dichlorophenyl)methyl]-2H-tetrazol-5-yl]benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=694501-35-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-[2-[(2,4-Dichlorophenyl)methyl]-2H-tetrazol-5-yl]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301174011 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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